2,3-dihydro-1H-indole-2-carboxamide
Overview
Description
2,3-Dihydro-1H-indole-2-carboxamide is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Indoline-2-carboxamide, also known as 2,3-Dihydro-1H-indole-2-carboxylic acid amide or 2,3-dihydro-1H-indole-2-carboxamide, is a compound that has been the focus of many researchers due to its unique inhibitory properties . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a target of several classes of compounds, including indole-2-carboxamides . It plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
Indoline-2-carboxamide interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in indoline-2-carboxamide allows it to form these bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .
Biochemical Pathways
Its inhibitory effect on mmpl3 suggests that it impacts the pathways involving this transporter
Pharmacokinetics
Indoline-2-carboxamide demonstrates promising pharmacokinetic properties . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be fully characterized. It has been suggested that the compound’s inherent high lipophilicity likely endows it with facilitated diffusion through the lipid-rich bilayer of mycobacterium tuberculosis, where it presumably interacts with mmpl3 and elicits potent anti-tb activity .
Result of Action
The molecular and cellular effects of indoline-2-carboxamide’s action primarily involve the inhibition of MmpL3, leading to potent anti-TB activity . This compound exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the reduction of indole derivatives followed by amide formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce more saturated indole derivatives .
Scientific Research Applications
2,3-Dihydro-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Known for its anticancer properties.
5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic effects against cancer cell lines.
Indoline: Another indole derivative with various biological activities.
Uniqueness
2,3-Dihydro-1H-indole-2-carboxamide is unique due to its specific structural features and the range of reactions it can undergo.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDHUGCKSZDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552899 | |
Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108906-13-4 | |
Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes indoline-2-carboxamide a promising scaffold for developing new drugs against Human African Trypanosomiasis (HAT)?
A1: Research has shown that indoline-2-carboxamide derivatives exhibit potent antiproliferative activity against Trypanosoma brucei, the parasite responsible for HAT []. Importantly, these compounds demonstrate favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, which is crucial for treating the second stage of HAT when the parasite invades the central nervous system [].
Q2: How does the structure of indoline-2-carboxamide lend itself to the development of peptidomimetic inhibitors?
A2: The indoline-2-carboxamide moiety can function as a versatile building block in peptidomimetics. For example, it can act as a novel heterocyclic replacement for the P3 amino acid residue and the N-terminal capping group in tripeptide-based inhibitors targeting the hepatitis C virus NS3 protease []. This ability to mimic crucial structural elements in peptides makes indoline-2-carboxamide a valuable tool for developing protease inhibitors.
Q3: What synthetic routes are available for obtaining indoline-2-carboxamide?
A3: One established method involves the reduction of indole-2-carboxamide using phosphonium iodide and fuming hydriodic acid []. This reaction yields DL-indoline-2-carboxamide, which can be further hydrolyzed to obtain indoline-2-carboxylic acid. This synthetic pathway highlights the chemical relationship between indole and indoline derivatives and provides a starting point for accessing a diverse range of indoline-2-carboxamide analogs.
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